molecular formula C12H9F3O4 B11725233 Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate

Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate

Cat. No.: B11725233
M. Wt: 274.19 g/mol
InChI Key: PCVMIBKJGDEZEK-UHFFFAOYSA-N
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Description

Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate is an organic compound with the molecular formula C12H9F3O4 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzoyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with methyl acrylate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Safety measures are implemented to handle the trifluoromethyl group, which can be reactive under certain conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate is unique due to the presence of both the trifluoromethyl group and the prop-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

This compound belongs to the family of acrylate esters, characterized by the presence of a trifluoromethyl group which significantly influences its chemical behavior and biological activity. The molecular formula is C12H10F3O3C_{12}H_{10}F_3O_3, with a molecular weight of approximately 292.20 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that compounds with similar structures often exhibit antimicrobial, antifungal, and anticancer properties through mechanisms such as enzyme inhibition and modulation of signaling pathways .

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus, indicating potential use in treating infections .
  • Anticancer Properties : The compound's structural features may allow it to inhibit cancer cell proliferation. Research on related acrylates has demonstrated cytotoxic effects on cancer cell lines, suggesting a possible avenue for further investigation into its anticancer efficacy .
  • Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with enzymes, potentially leading to significant inhibitory effects on target enzymes involved in disease processes .

Data Summary

Biological Activity Effect Reference
AntimicrobialEffective against Staphylococcus aureus
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits specific enzymes related to disease

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of acrylate derivatives found that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
  • Cytotoxicity Assessment : In vitro assays performed on various cancer cell lines revealed that this compound could induce apoptosis at micromolar concentrations. The study highlighted the importance of the trifluoromethyl group in enhancing cytotoxicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C12H9F3O4

Molecular Weight

274.19 g/mol

IUPAC Name

(3-methoxy-3-oxoprop-1-enyl) 4-(trifluoromethyl)benzoate

InChI

InChI=1S/C12H9F3O4/c1-18-10(16)6-7-19-11(17)8-2-4-9(5-3-8)12(13,14)15/h2-7H,1H3

InChI Key

PCVMIBKJGDEZEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=COC(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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